N-methyl-N'-(propargyl-PEG4)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

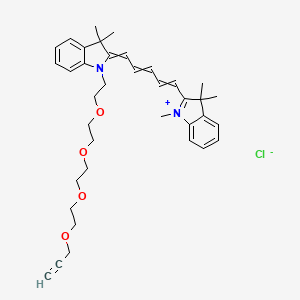

C37H47ClN2O4 |

|---|---|

Molecular Weight |

619.2 g/mol |

IUPAC Name |

3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |

InChI |

InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |

InChI Key |

UMLSHKASMKAELZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for N-methyl-N'-(propargyl-PEG4)-Cy5. This versatile molecule serves as a crucial tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent labeling of biomolecules.

Core Chemical Properties

This compound is a bifunctional molecule that combines the spectral properties of the cyanine dye Cy5 with the chemical reactivity of a terminal alkyne group, connected by a hydrophilic polyethylene glycol (PEG) linker. The propargyl group enables covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The Cy5 fluorophore allows for sensitive detection and quantification in various biological assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [1] |

| Molecular Weight | 620.30 g/mol | [2] |

| CAS Number | 2107273-04-9 | [1][3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | [4] |

| Purity | ≥95% | [5] |

| Storage | -20°C, protect from light | [6] |

Fluorescent Properties

The Cy5 cyanine dye component of the molecule provides strong absorption and emission in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.

Table 2: Fluorescent Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~649 nm | [5][7][8] |

| Emission Maximum (λem) | ~667 nm | [3][7][8] |

| Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.28 (for Cy5 dye) | [5] |

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of fluorescently labeled biomolecules and complex therapeutic constructs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10] this compound can be incorporated as a fluorescent linker in PROTACs, enabling the study of their uptake, distribution, and mechanism of action.[6][9]

Caption: PROTAC mechanism of action.

Bioconjugation via Click Chemistry

The terminal alkyne group of this compound allows for its efficient and specific conjugation to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][11] This "click chemistry" approach is widely used for labeling proteins, nucleic acids, and other biomolecules for visualization and tracking.[12][13]

Caption: Experimental workflow for CuAAC.

Experimental Protocols

The following is a general protocol for the fluorescent labeling of an azide-modified protein with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol should be optimized for specific applications.

Materials and Reagents

-

Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Protocol

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution to achieve a 3- to 10-fold molar excess.

-

Add the THPTA stock solution to the reaction mixture to a final concentration of 5 times that of the CuSO₄.

-

Add the CuSO₄ stock solution to a final concentration of 0.1 to 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 to 10 mM.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the fluorescently labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, and mass spectrometry.

-

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of protocols is recommended.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Alkyne | BroadPharm [broadpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]

- 5. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 6. amsbio.com [amsbio.com]

- 7. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]

- 8. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-methyl-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent-tagged polyethylene glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The precise chemical structure of the linker is paramount to the efficacy of a PROTAC, influencing its stability, solubility, and the crucial formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

This document details the analytical methodologies and presents the key data required to unequivocally determine the structure of this compound.

Physicochemical and Spectroscopic Data

The structural and photophysical properties of this compound are summarized below. These data are essential for the initial characterization and subsequent application of the molecule.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₇H₄₈ClN₂O₄ | [1] |

| Molecular Weight | 620.3 g/mol | [1] |

| CAS Number | 2107273-04-9 | [1] |

| Appearance | Dark blue solid | |

| Solubility | Soluble in DMSO, DMF, and Methanol | |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ at 649 nm |

Experimental Protocols for Structure Elucidation

The definitive structure of this compound is established through a combination of synthetic chemistry and rigorous analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

A plausible synthetic route for this compound involves the N-alkylation of a suitable Cy5-indole precursor with a propargyl-PEG4 moiety. The following is a generalized protocol.

Materials:

-

N-methyl-Cy5-indole precursor

-

1-(2-propyn-1-yloxy)-11-iodo-3,6,9-trioxaundecane (Propargyl-PEG4-Iodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the N-methyl-Cy5-indole precursor in anhydrous DMF under an inert atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.

-

Slowly add a solution of 1-(2-propyn-1-yloxy)-11-iodo-3,6,9-trioxaundecane in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Caption: Synthetic workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

HPLC is employed for the final purification of the synthesized compound and to determine its purity. A reverse-phase C18 column is typically used.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Protocol:

-

Dissolve the purified product in a suitable solvent (e.g., DMSO).

-

Inject the sample onto the C18 column.

-

Elute the compound using a linear gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).

-

Monitor the elution profile at the absorbance maximum of Cy5 (~649 nm).

-

Collect the major peak corresponding to the product.

-

Assess the purity by integrating the peak area of the product relative to the total peak area.

Mass Spectrometry (MS) for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized molecule.

Instrumentation:

-

Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer

Protocol:

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

Observe the [M]⁺ or [M+H]⁺ ion peak.

-

Compare the experimentally determined monoisotopic mass with the calculated theoretical mass.

Expected Data:

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 584.3487 | ~584.3490 |

| [M+H]⁺ | 585.3565 | ~585.3568 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete picture of the molecular structure.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Solvent:

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)

Protocol:

-

Dissolve a sufficient amount of the purified compound in the chosen deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be performed.

-

Analyze the spectra to assign all proton and carbon signals to their respective positions in the molecule.

Key Expected ¹H NMR Signals:

| Protons | Approximate Chemical Shift (ppm) | Multiplicity |

| Aromatic (Cy5 core) | 6.0 - 8.5 | m |

| Vinyl (polymethine chain) | 6.0 - 8.0 | m |

| N-CH₃ | ~3.5 | s |

| PEG chain (-OCH₂CH₂O-) | 3.4 - 3.7 | m |

| Propargyl (-CH₂-C≡CH) | ~4.2 | d |

| Propargyl (C≡C-H) | ~2.5 | t |

| Indolenine methyls | ~1.7 | s |

Application in PROTAC-Mediated Protein Degradation

This compound serves as a fluorescent linker in the construction of PROTACs. The propargyl group allows for facile conjugation to an azide-functionalized ligand for a target protein or an E3 ligase via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The Cy5 fluorophore enables the tracking and quantification of the PROTAC in cellular and biochemical assays.

The fundamental mechanism of action for a PROTAC utilizing this linker is the induced degradation of a target Protein of Interest (POI).

Caption: PROTAC-mediated protein degradation pathway.

This detailed structural and functional characterization is essential for the quality control and rational design of novel PROTACs, ultimately accelerating the development of new therapeutics for a wide range of diseases.

References

N-methyl-N'-(propargyl-PEG4)-Cy5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized chemical compound with significant applications in biomedical research and drug discovery. It is a bifunctional molecule that combines the fluorescent properties of the cyanine dye Cy5 with a reactive propargyl group, connected by a polyethylene glycol (PEG) linker. This unique structure makes it a valuable tool for a variety of advanced bioconjugation techniques, most notably in the fields of proteomics and targeted protein degradation.

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, its primary applications as a click chemistry reagent and a component of Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Properties and Data

This compound is characterized by its distinct chemical structure and fluorescent capabilities. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2107273-04-9 | [1][2] |

| Molecular Formula | C37H48ClN2O4 | [1] |

| Molecular Weight | 620.30 g/mol | [1] |

| Purity | ≥95% | [1] |

Fluorescent Properties

| Property | Value | Source |

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~670 nm | [3] |

| Molar Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹ | [4] |

| Quantum Yield (Φ) of Cy5 | ~0.27 (in PBS) | [3][5] |

Key Applications and Methodologies

The primary utility of this compound stems from its dual functionality: the propargyl group's ability to participate in click chemistry and the Cy5 dye's fluorescent properties. This combination is particularly powerful in the synthesis and analysis of PROTACs.

Click Chemistry Reagent

The terminal alkyne (propargyl group) on this compound allows it to readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6] This reaction enables the covalent attachment of the Cy5 fluorophore to molecules containing an azide group, such as proteins, nucleic acids, or small molecule ligands.[6] This process is highly efficient, specific, and can be performed under mild, biocompatible conditions.[6]

This protocol provides a general framework for conjugating this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

Solvent (e.g., DMSO or DMF) for dissolving reagents

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent like DMSO.

-

Prepare a stock solution of the azide-functionalized molecule in a compatible buffer or solvent.

-

Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio (a slight excess of the fluorescent probe is often used).

-

Add the copper ligand to the reaction mixture.

-

Add the copper(II) sulfate solution.

-

Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

-

-

Purification:

-

Purify the Cy5-labeled conjugate from unreacted reagents using methods appropriate for the labeled molecule, such as size exclusion chromatography, affinity chromatography, or reverse-phase HPLC.[7]

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry and UV-Vis spectroscopy to verify the presence of the Cy5 fluorophore.[7]

-

PROTAC Synthesis and Visualization

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[6] A PROTAC typically consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6]

This compound can be incorporated into the linker of a PROTAC via click chemistry. This fluorescent labeling allows for the direct visualization and tracking of the PROTAC within cells, enabling studies on its localization, uptake, and engagement with the target protein and E3 ligase.

The following diagram illustrates the key steps of the UPS, which is exploited by PROTACs for targeted protein degradation.

Caption: The PROTAC-mediated protein degradation pathway.

The following diagram outlines a typical workflow for the synthesis of a fluorescent PROTAC using this compound.

Caption: A generalized workflow for fluorescent PROTAC synthesis.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its combination of a click-reactive group and a bright, stable fluorophore facilitates the straightforward synthesis of fluorescently labeled biomolecules and advanced therapeutic modalities like PROTACs. The ability to visualize and track these molecules in complex biological systems provides invaluable insights into their mechanisms of action and cellular fates, thereby accelerating research and development in fundamental biology and drug discovery.

References

- 1. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 4. cenmed.com [cenmed.com]

- 5. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lifetein.com [lifetein.com]

An In-depth Technical Guide to the Mechanism and Application of N-methyl-N'-(propargyl-PEG4)-Cy5

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized chemical probe designed for the fluorescent labeling of biomolecules through bioorthogonal chemistry. Its structure combines three key functional components: a Cy5 fluorophore, a propargyl group, and a polyethylene glycol (PEG) linker. This strategic design enables its use in a powerful chemical reaction known as "click chemistry," allowing for the specific and efficient attachment of the fluorescent dye to a target molecule.

The core utility of this probe lies in its ability to react with molecules that have been functionalized with an azide group. This process, often employed in metabolic labeling experiments, allows researchers to visualize, track, and quantify a wide range of biomolecules, including proteins, glycans, and nucleic acids, within complex biological systems. This guide details the mechanism of action, experimental considerations, and potential applications of this compound in modern biological research.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.

The process can be broken down into two main stages:

-

Metabolic or Chemical Labeling: A target biomolecule of interest is first tagged with an azide group. This is often achieved by introducing a metabolic precursor containing an azide into cells or organisms. For example, an azide-modified amino acid can be used to label newly synthesized proteins, or an azide-modified sugar can be incorporated into glycans.

-

Click Reaction and Fluorescent Tagging: The this compound probe is then introduced. The terminal alkyne of its propargyl group reacts specifically with the azide group on the target biomolecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The reaction forms a stable triazole linkage, covalently attaching the Cy5 dye to the target.

The individual components of the probe play distinct and crucial roles:

-

Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle that participates in the cycloaddition reaction with an azide.

-

PEG4 Linker: The tetraethylene glycol spacer increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers. It also provides a flexible spacer arm, which can reduce steric hindrance and minimize potential interactions between the dye and the labeled biomolecule.

-

Cy5 Fluorophore: A cyanine dye that fluoresces in the far-red region of the spectrum. Its long excitation and emission wavelengths are advantageous for biological imaging as they minimize autofluorescence from cellular components, leading to a higher signal-to-noise ratio.

Below is a diagram illustrating the CuAAC reaction pathway.

Data Presentation: Properties of Functional Components

The operational characteristics of this compound are determined by the properties of its constituent parts. The table below summarizes key quantitative data for these components.

| Component | Parameter | Value |

| Cy5 Fluorophore | Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~670 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.2 | |

| PEG4 Linker | Molecular Formula | -O(CH₂CH₂O)₄- |

| Spacer Arm Length | ~14 Å | |

| Propargyl Group | Reactive Moiety | Terminal Alkyne |

| Reacts With | Azide (-N₃) |

Experimental Protocols and Workflow

The successful use of this compound requires a carefully planned experimental workflow. A typical experiment involves metabolic labeling followed by the click chemistry reaction and subsequent analysis.

This protocol provides a representative method for labeling a purified protein or a complex protein lysate containing azide-functionalized molecules.

Materials:

-

Azide-modified protein sample in a suitable buffer (e.g., PBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Click Reagent 1: 100 mM Copper(II) Sulfate (CuSO₄) in water.

-

Click Reagent 2: 500 mM Sodium Ascorbate in water (prepare fresh).

-

Click Reagent 3 (Optional Ligand): 100 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Protocol:

-

Prepare the Protein Sample:

-

To 43 µL of the azide-modified protein sample (at a concentration of 1-5 mg/mL in PBS), add the reagents in the specified order.

-

-

Sequential Reagent Addition:

-

Add 2 µL of the this compound stock solution to the protein sample. Mix gently by pipetting.

-

Add 2 µL of the TBTA ligand solution (if used). The ligand protects the protein from copper-induced damage and increases reaction efficiency. Mix gently.

-

Add 2 µL of the freshly prepared Sodium Ascorbate solution. Mix gently.

-

Initiate the reaction by adding 1 µL of the Copper(II) Sulfate solution. The final reaction volume will be 50 µL.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Termination and Cleanup:

-

The reaction can be stopped by adding EDTA to chelate the copper ions.

-

Remove unreacted probe and reaction components by methods suitable for the downstream application, such as protein precipitation (e.g., with acetone or TCA), dialysis, or using spin desalting columns.

-

-

Analysis:

-

The labeled protein is now ready for analysis. For example, it can be visualized by running on an SDS-PAGE gel and scanning with a fluorescence imager set to the appropriate excitation and emission wavelengths for Cy5.

-

Applications in Research and Drug Development

The specificity and efficiency of the labeling enabled by this compound make it a valuable tool in various research areas:

-

Proteomics: Used to identify and quantify newly synthesized proteins (via metabolic labeling with azido-homoalanine) to study protein turnover and response to stimuli.

-

Glycobiology: Enables the visualization and analysis of glycans by metabolically labeling them with azide-modified sugars (e.g., Ac₄ManNAz). This is critical for studying glycosylation changes in disease states like cancer.

-

Drug Development: Can be used to track the distribution of an azide-modified drug candidate within cells or tissues, or to identify its molecular targets by labeling interacting biomolecules.

-

Cell Biology: Allows for the pulse-chase labeling of biomolecules to study their trafficking, localization, and degradation dynamics within living cells.

By providing a robust method for covalently attaching a far-red fluorophore to specific biomolecules, this compound serves as a critical component in the chemical biologist's toolkit, facilitating deeper insights into complex biological processes.

Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5 Fluorescence Spectrum and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of N-methyl-N'-(propargyl-PEG4)-Cy5, a functionalized cyanine dye. It includes key spectral data, detailed experimental protocols for characteristic measurements, and a workflow for its primary application in bioconjugation via click chemistry.

Core Properties of this compound

This compound is a fluorescent molecule belonging to the cyanine dye family, specifically Cy5. It is characterized by its bright fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components. A key feature of this particular derivative is the terminal propargyl group, which allows for covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

Quantitative Fluorescence Data

The following table summarizes the key photophysical properties of this compound.

| Property | Value | Notes |

| Excitation Maximum (λ_max, ex_.) | ~649 nm | The peak wavelength of light absorbed by the molecule. |

| Emission Maximum (λ_max, em_.) | ~667 nm | The peak wavelength of light emitted by the molecule after excitation. |

| Molar Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹[1] | A measure of how strongly the molecule absorbs light at its excitation maximum. |

| Quantum Yield (Φ) | ~0.28 (for Cy5) | The efficiency of converting absorbed photons into emitted photons. This is a general value for Cy5 dyes. |

| Molecular Weight | 620.30 g/mol [1][2] |

Experimental Protocols

Measurement of Fluorescence Spectrum

This protocol outlines the procedure for determining the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Dilute the stock solution to a final concentration that results in an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the expected emission maximum (~667 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined excitation maximum (~649 nm).

-

Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum.

-

Determination of Molar Extinction Coefficient

This protocol describes how to measure the molar extinction coefficient using the Beer-Lambert law.

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

Spectrophotometer

-

Quartz cuvettes with a known path length (e.g., 1 cm)

Procedure:

-

Prepare a series of dilutions of the dye in the chosen solvent with known concentrations.

-

Measure the absorbance of each solution at the excitation maximum (~649 nm) using the spectrophotometer.

-

Plot the absorbance as a function of concentration.

-

Determine the slope of the resulting line. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the slope of the line will be equal to the molar extinction coefficient multiplied by the path length of the cuvette.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield relative to a standard of known quantum yield.

Materials:

-

This compound solution

-

A quantum yield standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

-

Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Measure the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' refers to the this compound solution

-

'std' refers to the standard solution

-

Application: Click Chemistry Workflow

This compound is designed for covalent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This process is highly specific and efficient, making it a popular choice for bioconjugation. The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with this dye.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Propargyl-PEG4-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Propargyl-PEG4-Cy5, a fluorescent probe combining the versatile propargyl group for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and the well-characterized cyanine 5 (Cy5) fluorophore. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Spectroscopic Properties

Propargyl-PEG4-Cy5 is a far-red fluorescent dye, a characteristic conferred by the Cy5 fluorophore. Its spectral profile in the far-red region is highly advantageous for biological imaging applications due to reduced autofluorescence from endogenous cellular components, allowing for a higher signal-to-noise ratio.

Quantitative Data Summary

The spectral characteristics of Propargyl-PEG4-Cy5 are primarily determined by the Cy5 dye. While the specific quantum yield and extinction coefficient can be influenced by conjugation and the local microenvironment, the excitation and emission maxima remain consistent. The table below summarizes the key quantitative data for Cy5, which is directly applicable to Propargyl-PEG4-Cy5.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.27 | [1] |

| Recommended Laser Line | 633 nm or 647 nm | [2] |

| Common Emission Filter | 660/20 nm | [1] |

Experimental Protocols

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of Propargyl-PEG4-Cy5 using a spectrofluorometer.

Materials:

-

Propargyl-PEG4-Cy5

-

High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS))

-

Spectrofluorometer with a Xenon arc lamp and dual monochromators

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes to ensure a consistent light output.

-

Sample Preparation:

-

Prepare a stock solution of Propargyl-PEG4-Cy5 in a suitable solvent (e.g., 1 mM in DMSO).

-

Dilute the stock solution in the desired final solvent (e.g., PBS) to a low micromolar concentration. The final absorbance at the excitation maximum should be below 0.1 to minimize inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of Cy5 (~667 nm).

-

Set the excitation monochromator to scan a range of wavelengths (e.g., 550 nm to 660 nm).

-

Record the fluorescence intensity at each excitation wavelength. The resulting spectrum will show the excitation profile, and the peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., ~649 nm).

-

Set the emission monochromator to scan a range of wavelengths starting just above the excitation wavelength to avoid scattered light (e.g., 655 nm to 750 nm).

-

Record the fluorescence intensity at each emission wavelength. This will generate the emission spectrum, with the peak representing the emission maximum (λem).

-

-

Data Correction:

-

Measure the spectrum of a solvent-only blank under the same conditions.

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.

-

Apply instrument-specific correction factors for lamp intensity and detector response to obtain the corrected spectra.

-

Protocol 2: Labeling of a Biomolecule via Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general method for conjugating Propargyl-PEG4-Cy5 to an azide-modified biomolecule (e.g., a protein or nucleic acid).

Materials:

-

Propargyl-PEG4-Cy5

-

Azide-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of Propargyl-PEG4-Cy5 in an organic solvent like DMSO.

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-modified biomolecule with a molar excess of Propargyl-PEG4-Cy5.

-

Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the labeled biomolecule from unreacted dye and catalyst components using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring the absorbance of the biomolecule and the Cy5 dye) and/or mass spectrometry.

-

Signaling Pathways and Experimental Workflows

Propargyl-PEG4-Cy5 is a versatile tool for visualizing and tracking biomolecules in various biological contexts. One significant application area is in the development and study of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A fluorescently labeled PROTAC or a fluorescently tagged target protein can be used to visualize and quantify this process.

Caption: The mechanism of action of a PROTAC, which forms a ternary complex to induce poly-ubiquitination and subsequent proteasomal degradation of a target protein.

Experimental Workflow: Labeling and Imaging

The following diagram illustrates a typical workflow for using Propargyl-PEG4-Cy5 to label a biomolecule of interest and subsequently visualize it within a cellular context.

Caption: A general experimental workflow for labeling a biomolecule with Propargyl-PEG4-Cy5 and its application in cellular imaging.

References

The Propargyl-PEG4-Cy5 Linker: An In-depth Technical Guide for PROTAC Synthesis and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex.[2][3]

This technical guide focuses on the application of the Propargyl-PEG4-Cy5 linker in the synthesis of fluorescent PROTACs. The inclusion of a Cy5 fluorescent dye allows for direct visualization and quantification of the PROTAC in cellular and in vivo imaging studies, providing invaluable insights into its localization, distribution, and mechanism of action.[4] The propargyl functional groups enable the use of highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for the conjugation of the protein of interest (POI) and E3 ligase ligands.[] The polyethylene glycol (PEG)4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[3]

Physicochemical Properties of the N,N'-bis-(propargyl-PEG4)-Cy5 Linker

The N,N'-bis-(propargyl-PEG4)-Cy5 linker is a bifunctional reagent designed for the straightforward synthesis of fluorescent PROTACs. Its key features include two terminal alkyne groups for dual "click" reactions and a central Cy5 fluorophore.

| Property | Value | Reference |

| Molecular Formula | C47H63ClN2O8 | [6] |

| Molecular Weight | 819.48 g/mol | [6] |

| Excitation Maximum (λex) | ~649 nm | [6] |

| Emission Maximum (λem) | ~667 nm | [6] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water. | [6] |

| Purity | Typically >97% | [6] |

PROTAC Synthesis using N,N'-bis-(propargyl-PEG4)-Cy5 Linker

The synthesis of a fluorescent PROTAC using the N,N'-bis-(propargyl-PEG4)-Cy5 linker is a modular process that relies on the sequential or one-pot copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach requires that both the POI-binding ligand and the E3 ligase-binding ligand be functionalized with an azide group.

Experimental Workflow for PROTAC Synthesis

The general workflow for the synthesis of a fluorescent PROTAC using the N,N'-bis-(propargyl-PEG4)-Cy5 linker is depicted below. This process involves the preparation of azide-functionalized ligands, followed by a two-step or one-pot click chemistry reaction with the bifunctional linker, and subsequent purification of the final PROTAC molecule.

Caption: Experimental workflow for fluorescent PROTAC synthesis.

Detailed Experimental Protocol: Two-Step Synthesis of a Fluorescent PROTAC

This protocol describes a two-step synthesis approach where the N,N'-bis-(propargyl-PEG4)-Cy5 linker is first reacted with one azide-functionalized ligand, purified, and then reacted with the second azide-functionalized ligand. This method is advantageous when the two azide ligands have different reactivities or when a more controlled synthesis is desired.

Materials:

-

Azide-functionalized POI ligand (1.0 eq)

-

Azide-functionalized E3 ligase ligand (1.2 eq)

-

N,N'-bis-(propargyl-PEG4)-Cy5 linker (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq for each step)

-

Sodium ascorbate (0.2 eq for each step)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 0.1 eq for each step)

-

Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and water, or Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., HPLC-grade acetonitrile and water)

Procedure:

Step 1: First Click Reaction - Attachment of the POI Ligand

-

In a round-bottom flask, dissolve the azide-functionalized POI ligand (1.0 eq) and N,N'-bis-(propargyl-PEG4)-Cy5 linker (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq). If using THPTA, pre-mix it with the CuSO₄ solution.

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the mono-alkyne intermediate.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the mono-functionalized linker-POI ligand conjugate by flash chromatography or preparative HPLC.

Step 2: Second Click Reaction - Attachment of the E3 Ligase Ligand

-

Dissolve the purified mono-functionalized linker-POI ligand conjugate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.2 eq) in a 1:1 mixture of t-BuOH and deionized water.

-

Repeat the degassing and addition of sodium ascorbate and CuSO₄ as described in Step 1.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final fluorescent PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

Characterization:

-

LC-MS: To confirm the molecular weight of the final product.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Analytical HPLC: To determine the purity of the final compound.

-

Fluorimeter: To confirm the fluorescent properties of the Cy5 dye.

Evaluation of Fluorescent PROTACs

The incorporation of a Cy5 dye allows for a multi-faceted evaluation of the PROTAC's performance, from its biochemical activity to its behavior in a cellular context.

Quantitative Analysis of PROTAC-induced Protein Degradation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7] The presence of the Cy5 fluorophore should be assessed for its potential impact on these parameters.

| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Non-fluorescent PROTAC | BRD4 | HeLa | 25 | >95 | Fictional Data |

| Cy5-labeled PROTAC | BRD4 | HeLa | 35 | >90 | Fictional Data |

| Non-fluorescent PROTAC | BTK | MOLM-14 | 10 | >98 | [8] |

| Cy5-labeled PROTAC | BTK | MOLM-14 | 18 | >95 | Fictional Data |

Note: The data in this table is representative and intended for illustrative purposes. The actual impact of Cy5 labeling on DC50 and Dmax should be experimentally determined for each specific PROTAC.

Experimental Protocol: Determination of DC50 and Dmax by In-Cell Western Blot

-

Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the fluorescent PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal using an appropriate imager.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Visualization of PROTAC-Mediated Protein Degradation

The Cy5 label enables direct visualization of the PROTAC's cellular localization and the dynamics of target protein degradation using fluorescence microscopy.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a fluorescently labeled PROTAC, from cellular entry to the degradation of the target protein via the ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: Live-Cell Imaging of Protein Degradation

-

Cell Culture: Seed cells that endogenously or exogenously express a fluorescently tagged (e.g., GFP or HaloTag) version of the POI in a glass-bottom imaging dish.

-

PROTAC Treatment: Treat the cells with the Cy5-labeled PROTAC at a concentration determined from the DC50 experiments. Include a vehicle control.

-

Live-Cell Imaging: Place the imaging dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Image Acquisition: Acquire images in the channels corresponding to the POI's fluorescent tag (e.g., GFP) and the Cy5-labeled PROTAC at regular time intervals (e.g., every 15-30 minutes) for several hours.

-

Image Analysis: Quantify the fluorescence intensity of the POI's tag in individual cells over time. A decrease in the POI's fluorescence signal in the presence of the Cy5-labeled PROTAC indicates protein degradation. The localization of the Cy5 signal can provide information on the PROTAC's distribution within the cell.[4]

Conclusion

The N,N'-bis-(propargyl-PEG4)-Cy5 linker is a powerful tool for the synthesis of fluorescent PROTACs. Its bifunctional nature allows for a modular and efficient synthesis using click chemistry. The integrated Cy5 fluorophore enables a deeper understanding of the PROTAC's mechanism of action through direct visualization and quantification of its cellular behavior and its effect on protein degradation. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for the successful synthesis, evaluation, and application of these advanced research tools in the pursuit of novel therapeutics.

References

- 1. Command Line | Graphviz [graphviz.org]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Cy5 Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fluorescence-based biological research and drug development, the cyanine 5 (Cy5) dye has established itself as a workhorse fluorophore for a multitude of applications, including immunoassays, fluorescence microscopy, and in vivo imaging.[1] However, the inherent hydrophobicity of the pristine Cy5 dye can lead to challenges such as aggregation, reduced quantum yield in aqueous environments, and non-specific binding, thereby limiting its efficacy.[2][3] The strategic incorporation of a short, discrete polyethylene glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) linker, has emerged as a critical modification to overcome these limitations. This technical guide provides a comprehensive overview of the role of the PEG4 spacer in enhancing the properties of Cy5 dyes, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Functions and Advantages of the PEG4 Spacer in Cy5 Dyes

The introduction of a PEG4 spacer to the Cy5 core structure imparts several key advantages that significantly enhance its performance in biological applications.

Enhanced Hydrophilicity and Solubility

The Cy5 dye is inherently hydrophobic and prone to aggregation in aqueous solutions, a phenomenon that can lead to fluorescence quenching and diminished performance.[2][3] The PEG4 spacer, composed of four repeating ethylene glycol units, is highly hydrophilic. Its incorporation into the Cy5 structure dramatically increases the overall water solubility of the dye conjugate.[4] This enhanced solubility is crucial for preventing aggregation, especially when labeling macromolecules like antibodies at high dye-to-protein ratios.[5]

Reduction of Non-Specific Binding and Aggregation

The hydrophilic PEG4 spacer forms a hydration shell around the Cy5 dye, which helps to minimize non-specific binding to proteins and cell membranes. This "shielding" effect is critical for reducing background noise and improving the signal-to-noise ratio in imaging experiments. Furthermore, by preventing the close association of dye molecules, the PEG4 spacer mitigates the formation of H-aggregates, which are non-fluorescent dimers and oligomers that can significantly reduce the overall fluorescence quantum yield.[3][6]

Improved Pharmacokinetics for In Vivo Imaging

For in vivo applications, the PEG4 spacer can improve the pharmacokinetic properties of Cy5-labeled molecules. The hydrophilic nature of the PEG linker can lead to a longer circulation half-life and has been shown to enable molecules to cross the blood-brain barrier.[4] A novel Cy5-PEG4 dye has been specifically designed for in vivo brain imaging, demonstrating the crucial role of the PEG4 spacer in enabling targeted delivery and high-resolution imaging in complex biological systems.[4]

Flexible Spacer Arm

The PEG4 spacer provides a flexible linker arm between the Cy5 dye and the target biomolecule. This spatial separation minimizes the risk of the dye interfering with the biological activity of the labeled molecule, such as the antigen-binding affinity of an antibody.

Quantitative Data Presentation

Table 1: Photophysical Properties of Cy5 Dyes

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 651 nm | [7][8][9] |

| Emission Maximum (λem) | ~662 - 670 nm | [7][8][9] |

| Molar Extinction Coefficient (ε) | ~215,000 - 256,000 M⁻¹cm⁻¹ | [4][7] |

| Fluorescence Quantum Yield (Φ) in aqueous solution | ~0.1 - 0.3 | [4][10] |

| Fluorescence Lifetime (τ) | ~1.0 ns | [11] |

Table 2: Impact of Hydrophilic Modifications on Cy5 Properties

| Modification | Observed Effect | Reference |

| Sulfonation (increases hydrophilicity) | Increased fluorescence quantum yield and photostability.[12] Reduced aggregation.[4] | [4][12] |

| PEGylation | Increased water solubility. [4] Higher fluorescence quantum yields compared to hydrophobic cyanine dyes. [4] Improved photostability. [4] Reduced formation of H-aggregates. [3] | [3][4] |

Experimental Protocols

Synthesis of Amine-Reactive Cy5-PEG4-NHS Ester

While a detailed, step-by-step synthesis protocol for Cy5-PEG4-NHS ester is proprietary to commercial suppliers, a general workflow can be inferred from literature on the synthesis of water-soluble cyanine dyes.[4] The process typically involves the coupling of a Cy5 core structure functionalized with a carboxylic acid to an amine-terminated PEG4 linker, followed by the activation of the terminal carboxyl group of the PEG spacer to an N-hydroxysuccinimidyl (NHS) ester.

General Workflow for Synthesis of Cy5-PEG4-NHS Ester

Caption: General synthesis workflow for Cy5-PEG4-NHS ester.

Protocol for Antibody Conjugation with Cy5-PEG4-NHS Ester

This protocol describes the covalent attachment of an amine-reactive Cy5-PEG4-NHS ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS)

-

Cy5-PEG4-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation:

-

Dissolve or dialyze the antibody into the reaction buffer at a concentration of 2-10 mg/mL.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Cy5-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the reactive dye solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye and other small molecules using a size-exclusion chromatography column.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Experimental Workflow for Antibody Conjugation

Caption: Workflow for antibody conjugation with Cy5-PEG4-NHS ester.

Signaling Pathways and Applications

Cy5-PEG4 labeled biomolecules are instrumental in studying various signaling pathways and cellular processes. For instance, in single-molecule tracking experiments, Cy5-PEG4 labeled ligands can be used to investigate receptor dynamics and signaling cascades on the cell surface.

Investigating Receptor Dynamics with Cy5-PEG4

Caption: Signaling pathway for receptor dynamics studies.

Conclusion

The incorporation of a PEG4 spacer into the structure of Cy5 dyes represents a significant advancement in fluorophore design for biological applications. This modification effectively addresses the inherent limitations of pristine Cy5, such as poor water solubility and a propensity for aggregation. The resulting Cy5-PEG4 conjugates exhibit enhanced hydrophilicity, reduced non-specific binding, and improved pharmacokinetic properties, making them superior tools for a wide range of applications, from high-resolution cellular imaging to in vivo studies. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize Cy5-PEG4 dyes in their experimental designs, ultimately leading to more robust and reliable data in their scientific endeavors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cy5-PEG4-acid | BroadPharm [broadpharm.com]

- 8. Cy5-PEG4-acid | AxisPharm [axispharm.com]

- 9. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]

- 10. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The rearrangement of tosylated flavones to 1 '-(alkylamino)aurones with primary amines [anorg-chemie.univie.ac.at]

An In-depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-N'-(propargyl-PEG4)-Cy5, a versatile fluorescent labeling reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in click chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is a specialized chemical compound that integrates a fluorescent cyanine dye (Cy5) with a reactive alkyne group via a polyethylene glycol (PEG) linker. This molecular architecture makes it an invaluable tool for the fluorescent labeling of biomolecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The primary application of this reagent is in the synthesis of fluorescently tagged molecules for various biological assays. Its PEG linker enhances solubility and reduces steric hindrance, while the Cy5 fluorophore allows for sensitive detection in the far-red region of the spectrum, minimizing background autofluorescence from biological samples. A significant area of application is in the development of PROTACs, where it can be used to create fluorescently labeled PROTACs for studying their mechanism of action, cellular uptake, and localization.[1][2]

Physicochemical and Spectroscopic Properties

The utility of this compound in quantitative biological applications is underpinned by its distinct physicochemical and spectroscopic characteristics. A summary of these properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C37H48ClN2O4 | [3] |

| Molecular Weight | 620.30 g/mol | [3] |

| Excitation Maximum (λex) | ~649 nm | [4][5][6] |

| Emission Maximum (λem) | ~667 nm | [4][5][6] |

| Extinction Coefficient | ~232,000 cm-1 M-1 | [3] |

| Quantum Yield | ~0.28 (for Cy5) | [4] |

| CAS Number | 2107273-04-9 | [3][6] |

Experimental Protocols

The following protocols are representative methodologies for the application of this compound in the fluorescent labeling of azide-modified biomolecules and the synthesis of a fluorescent PROTAC. These are generalized protocols and may require optimization for specific applications.

General Protocol for Fluorescent Labeling of an Azide-Modified Biomolecule

This protocol outlines the fundamental steps for conjugating this compound to a biomolecule (e.g., a protein or nucleic acid) that has been functionalized with an azide group.

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving the labeling reagent (e.g., DMSO or DMF)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Dissolve this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of this compound.

-

Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 1-2 mM for CuSO4, 5-10 mM for sodium ascorbate, and 2-4 mM for THPTA.

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the labeled biomolecule from excess reagents and byproducts using a suitable method, such as size-exclusion chromatography.

-

Collect the fractions containing the fluorescently labeled biomolecule.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the Cy5 absorbance maximum (~649 nm).

-

Synthesis of a Fluorescent PROTAC via Click Chemistry

This protocol describes a modular approach to synthesizing a fluorescently labeled PROTAC by first conjugating an azide-functionalized E3 ligase ligand to this compound, followed by attachment of a target protein ligand.

Materials:

-

Azide-functionalized E3 ligase ligand

-

This compound

-

Target protein ligand with a suitable reactive group (e.g., a thiol for maleimide chemistry)

-

Click chemistry reagents (as in Protocol 3.1)

-

Appropriate solvents (e.g., DMF, DMSO, water)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Synthesis of the Fluorescent Linker-E3 Ligand Conjugate:

-

Perform a click reaction as described in Protocol 3.1 to conjugate the azide-functionalized E3 ligase ligand to this compound.

-

Purify the resulting product by preparative HPLC to obtain the fluorescent linker-E3 ligand intermediate.

-

-

Conjugation to the Target Protein Ligand:

-

The purified intermediate from the previous step will have the Cy5 fluorophore and the E3 ligase ligand attached to the PEG linker, with the N-methyl group at the other end. For a PROTAC synthesis, a version of the Cy5 linker with a second reactive group would be needed. Assuming a different version of the linker with a maleimide group is used for this step:

-

Dissolve the fluorescent linker-E3 ligand-maleimide intermediate in a suitable solvent.

-

Dissolve the thiol-containing target protein ligand in a compatible buffer.

-

Mix the two solutions and allow them to react at room temperature for 1-4 hours.

-

-

Final Purification and Characterization:

-

Purify the final fluorescent PROTAC molecule using preparative HPLC.

-

Confirm the identity and purity of the final product using techniques such as LC-MS and NMR.

-

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in the application of this compound. The following diagrams, generated using the DOT language, illustrate the logical workflow for PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.

Caption: Logical workflow for the synthesis of a fluorescent PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. cenmed.com [cenmed.com]

- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]

The Core Principles of Cy5 Dyes in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Cyanine5 (Cy5) dyes in molecular biology. Cy5 dyes are synthetic, fluorescent molecules that belong to the cyanine family and are widely utilized for their bright fluorescence in the far-red region of the spectrum. Their unique photophysical properties make them an invaluable tool for a multitude of applications, including fluorescence microscopy, flow cytometry, and nucleic acid and protein labeling.

Photophysical and Chemical Properties of Cy5

Cy5 is characterized by its pentamethine chain, which is responsible for its absorption and emission in the far-red spectrum. This property is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[1][2]

The key photophysical properties of Cy5 are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and the conjugation of the dye to a biomolecule.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 651 nm | [3][4][5] |

| Emission Maximum (λem) | ~662 - 670 nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.2 - 0.27 | [5] |

| Stokes Shift | ~15 - 20 nm | |

| Photostability | Moderate (can be enhanced with stabilizers) | [6] |

Quantitative Data Summary

The performance of Cy5 can vary depending on the experimental conditions. The following tables provide a summary of key quantitative data for Cy5 dyes.

Table 2.1: Molar Extinction Coefficient of Cy5 in Different Solvents

| Solvent | Molar Extinction Coefficient (cm⁻¹M⁻¹) |

| PBS | ~250,000 |

| DMSO | Not widely reported |

| Ethanol | Not widely reported |

Table 2.2: Fluorescence Quantum Yield of Cy5 in Different Solvents

| Solvent | Quantum Yield (Φ) | Reference |

| PBS | 0.27 | [3] |

| Water | 0.20 | [7] |

| Ethanol | Not widely reported |

Table 2.3: Photostability of Cy5

| Condition | Photobleaching Lifetime (τon) | Reference |

| Without oxygen scavenger | ~4 s | [6] |

| With 1 mM COT (in solution) | Increased 5-12 fold | [6] |

| Covalently linked to COT | Substantially increased | [6] |

Key Applications and Experimental Protocols

Cy5 dyes are versatile and can be conjugated to a variety of biomolecules, including antibodies, nucleic acids, and proteins, for a wide range of applications.

Labeling of Proteins and Nucleic Acids

Cy5 is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amino-modified oligonucleotides.

Experimental Workflow for Protein Labeling with Cy5 NHS Ester:

Detailed Protocol for Protein Labeling with Cy5 NHS Ester:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.

-

If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

Cy5 NHS Ester Preparation:

-

Shortly before use, dissolve the Cy5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Labeling Reaction:

-

Add the dissolved Cy5 NHS ester to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Remove unreacted dye by size-exclusion chromatography (e.g., a spin column) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5). The following formula can be used:

-

DOL = (A_max of dye × Molar extinction coefficient of protein) / [(A_280 - (A_max × CF)) × Molar extinction coefficient of dye]

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

-

-

Immunofluorescence

Cy5-conjugated secondary antibodies are widely used in immunofluorescence (IF) to detect the presence and localization of specific proteins in cells and tissues.

Experimental Workflow for Indirect Immunofluorescence:

Detailed Protocol for Indirect Immunofluorescence:

-

Sample Preparation: Grow cells on coverslips or prepare tissue sections.

-

Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with a Cy5-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and image using a fluorescence microscope with appropriate filters for Cy5.

Fluorescence Microscopy

Cy5 is well-suited for various fluorescence microscopy techniques, including confocal and super-resolution microscopy, due to its high fluorescence intensity and photostability.[1]

Logical Relationship for Fluorescence Microscopy Setup:

Protocol for Fluorescence Microscopy Imaging of Cy5:

-

Prepare the Microscope: Turn on the fluorescence light source and allow it to warm up. Select the appropriate filter cube for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm).

-

Mount the Sample: Place the prepared slide on the microscope stage.

-

Focus: Begin with a low-power objective to locate the area of interest and then switch to a higher-power objective for detailed imaging.

-